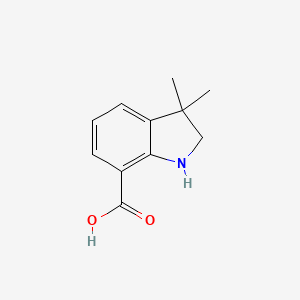
3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological and chemical properties Indole derivatives have been extensively studied due to their presence in various natural products and their significant pharmacological activities
Preparation Methods
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-dimethyl-2-butanone with aniline in the presence of a strong acid can yield the desired indole derivative. Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Condensation: It can participate in condensation reactions to form more complex structures, such as in the synthesis of alkaloids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Compared to other indole derivatives, 3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Similar compounds include:
2,3-Dimethyl-1H-indole: Known for its anticancer properties.
5-Fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic effects against various cancer cell lines.
Indole-3-carboxylic acid: Used as a precursor in the synthesis of biologically active molecules.
These compounds share the indole core structure but differ in their substituents, leading to variations in their properties and applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole-7-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-12-9-7(10(13)14)4-3-5-8(9)11/h3-5,12H,6H2,1-2H3,(H,13,14) |
InChI Key |
UMPTZIVGFGYAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(C=CC=C21)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13222379.png)
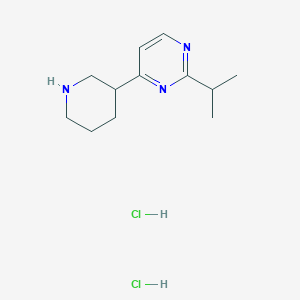
![4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine](/img/structure/B13222391.png)
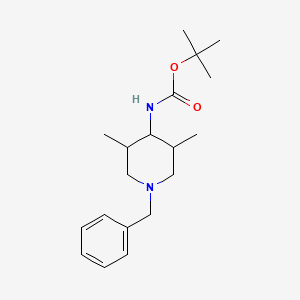
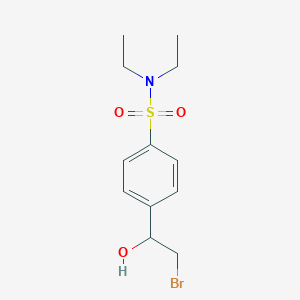
![Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B13222401.png)
![7,7-Dimethyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222410.png)

![1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B13222423.png)
![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13222428.png)

![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid](/img/structure/B13222433.png)
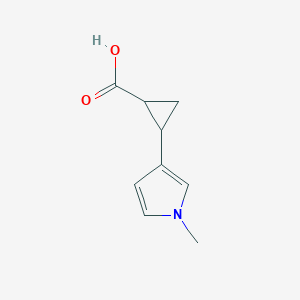
methanol](/img/structure/B13222465.png)
